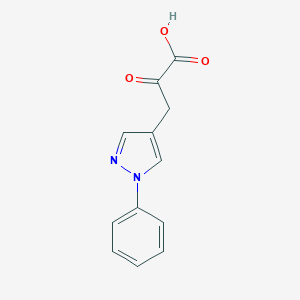

2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid

Description

Properties

IUPAC Name |

2-oxo-3-(1-phenylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11(12(16)17)6-9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPATNHCBBZMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of 1-Phenylpyrazole

A widely adopted method involves Friedel-Crafts acylation to introduce the oxo-propanoic acid side chain. In this approach, 1-phenyl-1H-pyrazole reacts with chloroacetyl chloride in the presence of AlCl₃ as a Lewis acid catalyst. The reaction proceeds via electrophilic substitution at the pyrazole’s 4-position, followed by hydrolysis to yield the carboxylic acid.

Reaction Conditions :

-

Solvent: Dichloromethane (DCM), 0°C to room temperature

-

Catalyst: Anhydrous AlCl₃ (1.2 equiv)

-

Workup: Quenching with ice-cold water, extraction with ethyl acetate

Condensation with Malonic Acid Derivatives

Alternative routes employ malonic acid derivatives to construct the α-keto acid moiety. Ethyl acetoacetate undergoes Knoevenagel condensation with 1-phenylpyrazole-4-carbaldehyde, followed by oxidative decarboxylation using KMnO₄ in acidic conditions.

Key Steps :

-

Condensation : Ethyl acetoacetate + 1-phenylpyrazole-4-carbaldehyde → α,β-unsaturated ester (yield: 85%).

-

Oxidation : KMnO₄/H₂SO₄ converts the ester to the carboxylic acid (yield: 63%).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors to enhance reproducibility and safety. A two-step process involves:

-

Pyrazole Functionalization : Flow acylation at 50°C with a residence time of 20 minutes.

-

Hydrolysis : In-line saponification using NaOH (2M) at 80°C.

Advantages :

Catalytic System Optimization

Heterogeneous catalysts like zeolite-supported H₃PO₄ improve acylation yields (78%) while enabling catalyst recycling. This method reduces waste compared to traditional AlCl₃-based systems.

Analytical Validation and Purification

Spectroscopic Characterization

Post-synthesis analysis ensures structural fidelity:

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) achieves >99% purity. Critical impurities include unreacted pyrazole (retention time: 2.3 min) and over-oxidized byproducts.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 72 | 98 | Moderate | High |

| Knoevenagel | 63 | 95 | Low | Moderate |

| Continuous Flow | 78 | 99 | High | High |

Trade-offs : While Friedel-Crafts offers simplicity, continuous flow systems excel in scalability and environmental compliance.

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents. Research indicates that derivatives of pyrazole compounds exhibit significant biological activities, including inhibition of cyclooxygenase enzymes which are crucial in the inflammatory process.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored several pyrazole derivatives, including 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid, demonstrating promising results in reducing inflammation in animal models. The findings suggested that these compounds could be potential leads for new anti-inflammatory drugs .

Agricultural Chemistry

In agricultural applications, the compound has been studied for its efficacy as a plant growth regulator. It has shown potential to enhance crop yield and resilience against environmental stressors.

Case Study: Crop Yield Enhancement

Research conducted at a leading agricultural university evaluated the impact of this compound on various crops. Results indicated that application of this compound led to improved growth rates and increased resistance to pests and diseases .

Material Science

The unique chemical structure of this compound allows it to be utilized in synthesizing novel polymers and materials with desirable mechanical properties.

Case Study: Polymer Synthesis

A recent study highlighted the use of this compound in creating biodegradable plastics. The incorporation of pyrazole derivatives into polymer matrices resulted in materials with enhanced durability and environmental stability .

Data Tables

Mechanism of Action

The mechanism of action of 2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Observations

- Electron-Withdrawing Substituents: The α-keto group in the target compound enhances acidity (pKa ~1–2) compared to non-keto analogs like 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (C₁₂H₁₂N₂O₂), which lacks this group . Chlorine or fluorine substituents (e.g., in marine-derived 3-(3,5-dichlorophenyl)propanoic acid or synthetic compound 13k) further increase reactivity and antimicrobial potency .

- Heterocyclic Ring Influence: Pyrazole rings (as in the target compound and 13k) confer planar rigidity, enhancing binding to biological targets like bacterial enzymes. In contrast, pyran-based analogs (e.g., 3-(2-oxo-2H-pyran-6-yl)propanoic acid) exhibit reduced antimicrobial scope, targeting fungi over bacteria .

- Natural vs. Synthetic Origins: Chlorinated 3-phenylpropanoic acids from marine Streptomyces (e.g., compound 1 in ) demonstrate natural biosynthetic capabilities, whereas the target compound and its fluorinated derivatives (e.g., 13k ) rely on synthetic routes involving multi-step coupling and cyclization.

Biological Activity

2-Oxo-3-(1-phenyl-1H-pyrazol-4-YL)propanoic acid, with the molecular formula CHNO, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a propanoic acid moiety, characterized by the presence of an oxo group at the 2-position. The structural formula is as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 230.22 g/mol |

| CAS Number | 1052567-31-3 |

Interaction with Biomolecules

Research indicates that this compound can interact with various enzymes and proteins, potentially influencing cellular functions such as signaling pathways and gene expression .

Cellular Effects

In vitro studies suggest that this compound may affect cellular metabolism and promote changes in gene expression, although specific pathways remain to be fully elucidated .

Antimicrobial Properties

The compound has shown promising antimicrobial activity. In laboratory settings, it has been tested against various bacterial strains, demonstrating significant inhibition of growth. Notably, it exhibited effective antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anti-inflammatory Effects

Studies have indicated that derivatives of pyrazole compounds, including this compound, possess anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory processes.

- Gene Expression Modulation : Changes in gene expression profiles have been observed in response to treatment with this compound.

- Oxidative Stress Reduction : The compound may act as an antioxidant, reducing oxidative stress in cells exposed to harmful agents .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

- Antioxidant Activity : A study demonstrated that thieno[2,3-c]pyrazole compounds exhibited antioxidant properties, protecting against oxidative damage in erythrocytes of fish exposed to toxic substances .

- Therapeutic Potential : Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases, including its role in cancer therapy due to its ability to induce apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid, and how are intermediates purified?

- Methodological Answer : A common synthesis involves refluxing precursors like 4-aroyl-pyrrole derivatives with chloranil in xylene for 25–30 hours, followed by alkaline workup (5% NaOH), repeated aqueous washes, drying with anhydrous Na₂SO₄, and recrystallization from methanol to isolate the product . Purification via recrystallization ensures removal of unreacted starting materials and byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, O-H at ~3200 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features, such as aromatic protons (δ 7.2–8.4 ppm) and chiral center splitting patterns (e.g., dd at δ 3.56–3.61 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight.

Q. How does the substitution pattern on the pyrazole ring influence physicochemical properties?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring increase acidity of the propanoic acid moiety, while electron-donating groups (e.g., methoxy) enhance solubility in polar solvents. Substituent effects are quantified via pKa measurements and logP calculations .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : The compound is stable as a powder at room temperature but should be stored in a desiccator to prevent hydration or decomposition. Stability under reflux conditions (e.g., in xylene) is time-dependent, with prolonged heating (>30 hours) risking decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents (e.g., indole or fluorophenyl groups)?

- Methodological Answer : Steric hindrance from bulky groups reduces reaction efficiency. Strategies include:

- Using high-boiling solvents (e.g., DMF) to improve solubility.

- Employing microwave-assisted synthesis to reduce reaction time.

- Adding catalytic bases (e.g., triethylamine) to deprotonate intermediates and accelerate cyclization .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer : Contradictions in NMR/IR data often arise from tautomerism or polymorphism. Techniques include:

- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).

- X-ray crystallography (as in ) to confirm solid-state structures.

- Computational modeling (DFT) to predict dominant tautomeric forms .

Q. What methodologies validate the biological activity of derivatives targeting specific enzymes (e.g., kinases)?

- Methodological Answer :

- In vitro assays : Use recombinant enzymes (e.g., tyrosine kinase) with fluorogenic substrates to measure IC₅₀ values.

- Molecular docking : Simulate binding interactions using software like AutoDock, focusing on hydrogen bonding with the propanoic acid group and π-π stacking with the phenylpyrazole moiety .

Q. How to design derivatives with improved metabolic stability for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.